5-Nitrothiazole

Vue d'ensemble

Description

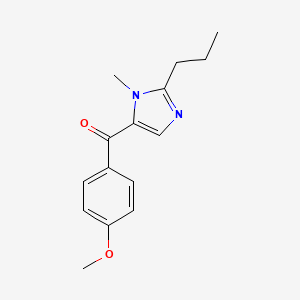

5-Nitrothiazole is a member of thiazoles and a C-nitro compound . It appears as a greenish-yellow to orange-yellow fluffy powder or a brown chunky powder with a slightly bitter taste . It is used as a veterinary medicine .

Synthesis Analysis

A series of 2-amino-5-nitrothiazole derived semicarbazones were designed, synthesized, and investigated for MAO and ChE inhibition properties . Another study reported the synthesis of 5-nitrothiazole azide through a reaction involving 6-aminohexanoic acid, methylimidazole-1-sulfonyl azide hydrochloride, thioyl chloride, and 4-nitro-2-aminothiazole .

Molecular Structure Analysis

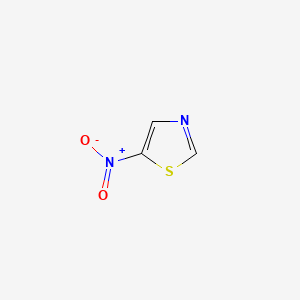

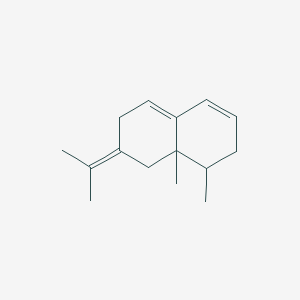

The molecular formula of 5-Nitrothiazole is C3H2N2O2S . Its molecular weight is 130.13 g/mol . The IUPAC name is 5-nitro-1,3-thiazole . The InChI is InChI=1S/C3H2N2O2S/c6-5(7)3-1-4-2-8-3/h1-2H and the canonical SMILES is C1=C(SC=N1)N+[O-] .

Chemical Reactions Analysis

5-Nitrothiazole and its derivatives have been shown to inhibit key enzymes involved in energy metabolism and are able to function as prodrugs, undergoing reduction to form adduct-forming metabolites .

Physical And Chemical Properties Analysis

The molecular weight of 5-Nitrothiazole is 130.13 g/mol . It has a XLogP3-AA value of 1.1, indicating its partition coefficient between octanol and water . It has a hydrogen bond donor count of 0 and a hydrogen bond acceptor count of 4 . It has a rotatable bond count of 0 . The exact mass is 129.98369848 g/mol . The topological polar surface area is 87 Ų . It has a heavy atom count of 8 .

Applications De Recherche Scientifique

Antitubercular Activity

5-Nitrothiazole derivatives have shown promising results in the fight against tuberculosis (TB). These compounds exhibit potent activity against Mycobacterium tuberculosis , which thrives in various oxygen concentrations. Notably, certain derivatives have demonstrated equipotent minimum inhibitory concentration (MIC) values, indicating strong potential for TB treatment .

Antibacterial Properties

The antibacterial evaluation of 5-Nitrothiazole derivatives has revealed their effectiveness against a range of bacterial types, including aerobic, anaerobic, and microaerophilic bacteria. This broad-spectrum activity makes them valuable leads for developing new antibacterial agents .

Synthesis of Azo Dyes

5-Nitrothiazole has been used as a precursor in the synthesis of heterocyclic azo dyes. These dyes, characterized by their vibrant colors and stability, are synthesized through a diazo-coupling method and find applications in various industries, including textiles and pigments .

Biological Studies of Azo Dyes

Beyond their use in dyes, 5-Nitrothiazole-based azo compounds have been studied for their biological properties. They have shown potential in antimicrobial, anti-inflammatory, and antioxidant applications, which could be leveraged in pharmaceuticals and therapeutics .

Pharmacological Applications

The versatility of 5-Nitrothiazole is further highlighted by its incorporation into drugs with varied pharmacological effects. These include antifungal, antiviral, anticancer, and analgesic properties, making it a significant compound in drug development .

DNA Binding Properties

Research has indicated that 5-Nitrothiazole derivatives can interact with DNA, which opens up possibilities for their use in genetic studies and potentially in the development of targeted therapies .

Mécanisme D'action

Mode of Action

The mode of action of 5-Nitrothiazole involves the disruption of the energy metabolism in anaerobic microbes by inhibition of the pyruvate: ferredoxin/flavodoxin oxidoreductase (PFOR) cycle . It also disrupts the DNA of susceptible bacteria and inhibits the protein synthesis of the cell wall, leading to cell death .

Biochemical Pathways

The biochemical pathways affected by 5-Nitrothiazole are primarily those involved in energy metabolism and DNA synthesis. By inhibiting the PFOR cycle, 5-Nitrothiazole disrupts the energy metabolism of anaerobic microbes . Additionally, by interfering with DNA synthesis, it prevents the replication of susceptible bacteria .

Pharmacokinetics

Related compounds such as nitazoxanide have been found to be well-absorbed orally and widely distributed throughout the body . More research is needed to fully understand the absorption, distribution, metabolism, and excretion (ADME) properties of 5-Nitrothiazole.

Result of Action

The result of the action of 5-Nitrothiazole is the death of the targeted microbes. By disrupting energy metabolism and inhibiting DNA synthesis, 5-Nitrothiazole causes the death of anaerobic microbes and susceptible bacteria .

Action Environment

The efficacy and stability of 5-Nitrothiazole can be influenced by various environmental factors. For instance, the presence of oxygen can affect the activity of 5-Nitrothiazole, as it primarily targets anaerobic microbes . Additionally, the pH of the environment can also influence the stability and activity of 5-Nitrothiazole

Safety and Hazards

Orientations Futures

The 5-nitrothiazole class of nitroheterocyclic drugs may represent a new lead in the treatment of human African trypanosomiasis . There is significant interest in the synthesis of heterocycle-incorporated azo dye derivatives as potential scaffolds in the pharmaceutical sector . The pharmaceutical or drug industries need a simplistic synthesis approach that can afford a wide range of azo dye derivatives .

Propriétés

IUPAC Name |

5-nitro-1,3-thiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H2N2O2S/c6-5(7)3-1-4-2-8-3/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VVVCJCRUFSIVHI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(SC=N1)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H2N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70337299 | |

| Record name | 5-nitrothiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70337299 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

130.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Nitrothiazole | |

CAS RN |

14527-46-9 | |

| Record name | 5-nitrothiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70337299 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

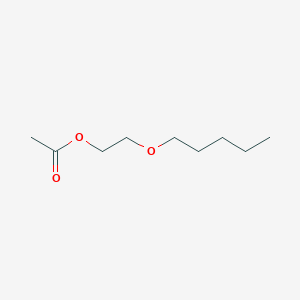

![Methyl 8-methyl-3-(3-phenylprop-2-enoyloxy)-8-azabicyclo[3.2.1]octane-2-carboxylate](/img/structure/B1205926.png)